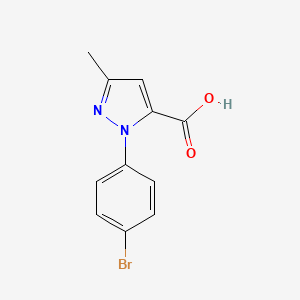

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Vue d'ensemble

Description

The compound "1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been investigated, providing insights into the chemical and physical properties, synthesis, and potential applications of such compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, β-keto esters, and aldehydes. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other pyrazole derivatives are synthesized through reactions involving nucleophilic substitution, cyclization, bromination, and hydrolysis steps, as seen in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using single-crystal X-ray diffraction techniques. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using X-ray diffraction analysis . These studies reveal the crystalline nature and space group of the compounds, which are crucial for understanding the molecular conformation and intermolecular interactions such as hydrogen bonding .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions that are influenced by their functional groups. The reactivity of the carboxylic acid group, for instance, allows for further functionalization and the formation of amides and esters . The presence of substituents like bromine can facilitate electrophilic substitution reactions, which are essential for creating more complex molecules or for introducing additional functional groups that can modulate the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting points, and photophysical properties, are influenced by their molecular structure. Studies have shown that the emission spectrum and quantum yield of these compounds can vary significantly in different solvents, indicating solvatochromic behavior . Additionally, vibrational and electronic absorption spectral studies provide insights into the equilibrium geometry, bonding features, and electronic transitions within the molecules . Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are used to predict and compare the experimental NMR and IR spectra, as well as to study the electronic properties like HOMO-LUMO energy levels .

Applications De Recherche Scientifique

Structural and Spectral Investigations

- Structural Characteristics : Research on similar pyrazole carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, provides insights into the structural and spectral properties of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. These compounds are characterized using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques, which offer valuable data for understanding their chemical behavior and potential applications (Viveka et al., 2016).

Potential in Nonlinear Optical Materials

- Optical Nonlinearity : Pyrazole carboxylates have been studied for their optical nonlinearity, indicating their potential use in optical limiting applications. For instance, compounds like ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate show promising results in this domain (Chandrakantha et al., 2013).

Synthesis and Modification

- Synthesis Techniques : The synthesis of pyrazole-5-carboxylic acids involves methods like bromination, microwave irradiation, and treatment with various aroyl amides. These methods provide efficient ways to produce and modify pyrazole derivatives, which can be significant for developing new compounds with desired properties (Khan et al., 2005).

Antifungal Activity

- Antifungal Properties : Some pyrazole carboxylic acid derivatives exhibit antifungal activities. For example, certain novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and shown to be effective against phytopathogenic fungi (Du et al., 2015).

Functionalization and Reactivity

- Functionalization Reactions : Studies on the functionalization reactions of pyrazole carboxylic acids and their derivatives reveal their reactivity and the potential for creating diverse compounds with various properties. This includes reactions with aminophenols and other agents, which can lead to the synthesis of compounds with specific characteristics (Yıldırım & Kandemirli, 2006).

Biomedical Applications

- Potential in Biomedical Fields : The synthesis of compounds like 3-(4-bromophenyl)isoxazol-5(2H)-one and their structural characterization suggests their potential in biomedical applications, including the regulation of inflammatory diseases. These studies provide a foundation for exploring the biomedical applications of pyrazole derivatives (Ryzhkova et al., 2020).

Mécanisme D'action

Target of Action

Related pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of ache . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been linked to the production ofreactive oxygen species (ROS) . ROS are produced by cells through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Pharmacokinetics

A related compound, 1-(4-bromophenyl)-1h-pyrrole, has been shown to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -4.98 cm/s, and it has a lipophilicity Log Po/w (iLOGP) of 2.56 .

Result of Action

Related compounds have been shown to have neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULFOYKSNILMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377781 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

CAS RN |

618101-88-5 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

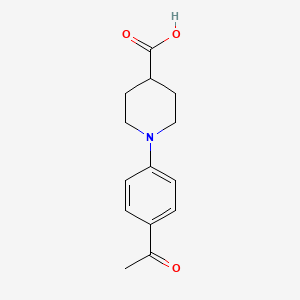

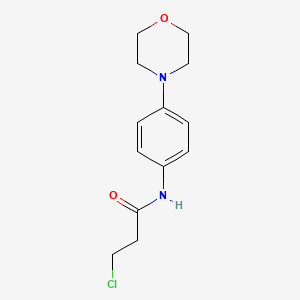

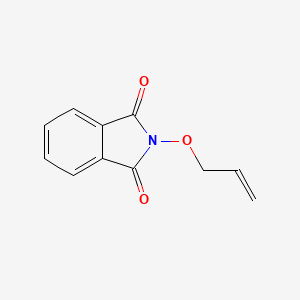

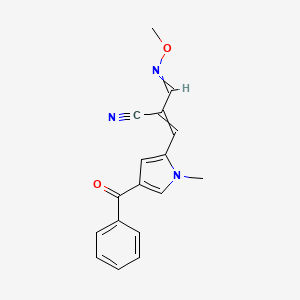

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

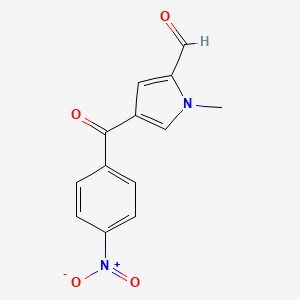

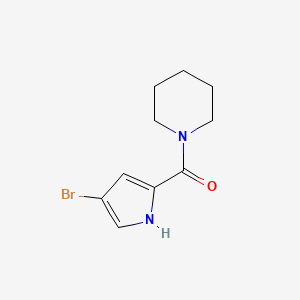

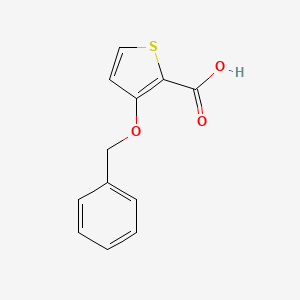

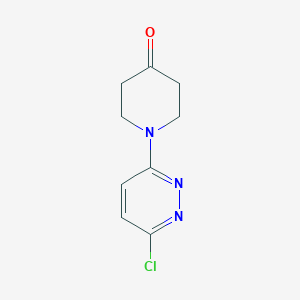

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)